molecular formula C6H4BrClO5S B1419576 Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate CAS No. 1210875-08-3

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate

Cat. No.: B1419576
CAS No.: 1210875-08-3
M. Wt: 303.52 g/mol
InChI Key: ZIIAGVWPJNCSPJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate is a chemical compound with the molecular formula C6H4BrClO5S and a molecular weight of 303.52 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains bromine, chlorine, and sulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate typically involves the bromination and chlorosulfonation of furan derivatives. One common method includes the following steps:

    Bromination: Furan is brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 5-position of the furan ring.

    Chlorosulfonation: The brominated furan derivative is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position.

    Esterification: The resulting compound is esterified with methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to remove the bromine or chlorosulfonyl groups.

    Oxidation Reactions: The furan ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while reduction reactions can produce dehalogenated or desulfonylated compounds .

Scientific Research Applications

Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-bromo-4-chlorosulfonylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIAGVWPJNCSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(O1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
Reactant of Route 2
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
Reactant of Route 3
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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
Reactant of Route 4
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Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
Reactant of Route 5
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
Reactant of Route 6
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate

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